![molecular formula C22H26N2O3 B2376108 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941905-59-5](/img/structure/B2376108.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a derivative of tetrahydroquinoline and has been synthesized using different methods.
Scientific Research Applications
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has shown that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide exhibit interesting structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels upon treatment with mineral acids and to create crystalline salts. These compounds have been observed to form host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and sensing technologies (Karmakar et al., 2007).
Antiproliferative Activities
Isoquinoline derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines. Certain derivatives have shown significant activity, particularly against nasopharyngeal carcinoma cell lines, without detectable cytotoxicity against peripheral blood mononuclear cells at specific concentrations. This suggests potential therapeutic applications in cancer treatment (I‐Li Chen et al., 2013).
Synthetic Approaches
New and practical synthetic routes for similar isoquinoline derivatives have been described, highlighting the efficiency and yield improvements in their production. Such advancements in synthesis methods are crucial for the development of pharmaceuticals and research chemicals, enabling easier access to these compounds for further study (Ma Wenpeng et al., 2014).
Catalytic and Sensor Applications
Research into quinoline and isoquinoline derivatives has also explored their use in catalysis and as sensors. For example, certain compounds have been developed as fluorescent sensors with high selectivity for metal ions, such as cadmium over zinc. These findings demonstrate the potential utility of isoquinoline derivatives in environmental monitoring and analytical chemistry (Xiaoyan Zhou et al., 2012).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWLTVCTXVXDIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide |
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